Cas no 2138284-80-5 (ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate)
![ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/2138284-80-5x500.png)
ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 2138284-80-5
- EN300-700178
- ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate
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- インチ: 1S/C12H18O3/c1-2-14-11(13)10-12(15-10)7-6-8-4-3-5-9(8)12/h8-10H,2-7H2,1H3
- InChIKey: WYOFHHNWPYHLCD-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)C21CCC1CCCC21
計算された属性
- せいみつぶんしりょう: 210.125594432g/mol
- どういたいしつりょう: 210.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 38.8Ų
ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700178-1.0g |
ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate |
2138284-80-5 | 1g |
$0.0 | 2023-06-07 |
ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylateに関する追加情報
Research Brief on Ethyl Hexahydro-2'H-Spiro[oxirane-2,1'-pentalene]-3-carboxylate (CAS: 2138284-80-5)
Ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate (CAS: 2138284-80-5) is a structurally unique compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This spirocyclic epoxy ester exhibits potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of novel therapeutics targeting neurological and inflammatory diseases. Recent studies have explored its synthetic utility, pharmacological properties, and potential applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key building block for the synthesis of spirocyclic gamma-aminobutyric acid (GABA) analogs. The research team utilized ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate as a precursor to develop novel GABA receptor modulators with improved blood-brain barrier penetration compared to existing compounds. The study reported a 40% increase in bioavailability for derivatives synthesized from this intermediate, suggesting its significant potential in CNS drug development.
In the area of synthetic methodology, a recent breakthrough published in Organic Letters (2024) described an efficient asymmetric synthesis route for this compound using chiral phase-transfer catalysis. The new method achieved 98% enantiomeric excess and 85% overall yield, representing a substantial improvement over previous synthetic approaches. This advancement is particularly important as it enables the production of enantiomerically pure material for biological evaluation and potential pharmaceutical applications.
Pharmacological investigations have revealed interesting properties of derivatives stemming from this core structure. A 2024 preclinical study demonstrated that certain analogs exhibit potent anti-inflammatory activity through selective inhibition of the NLRP3 inflammasome, with IC50 values in the low micromolar range. The unique spirocyclic architecture appears to confer both metabolic stability and target specificity, making it an attractive scaffold for further optimization.
From a drug discovery perspective, molecular modeling studies have shown that the constrained spirocyclic system of ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate provides an optimal three-dimensional arrangement for interaction with various biological targets. Recent docking studies with G-protein coupled receptors (GPCRs) suggest potential applications in pain management and mood disorder therapeutics. However, further structure-activity relationship studies are needed to fully explore this potential.
The compound's stability profile has also been investigated in recent pharmaceutical development studies. Accelerated stability testing under ICH guidelines showed that the pure substance remains stable for at least 24 months when stored at -20°C in amber glass containers. This favorable stability profile enhances its utility as a pharmaceutical intermediate and suggests potential for formulation development.
Looking forward, ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate represents a promising scaffold for medicinal chemistry exploration. Current research efforts are focusing on expanding its application to additional therapeutic areas, including oncology and infectious diseases. The compound's unique structural features and demonstrated biological activity make it a valuable tool for drug discovery programs seeking novel chemical space with therapeutic potential.
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